Ferric 2-ethylhexanoate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

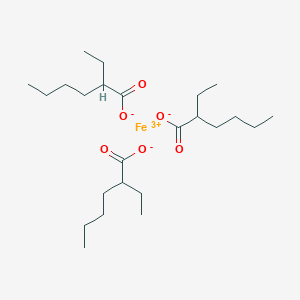

Structure

3D Structure of Parent

特性

IUPAC Name |

2-ethylhexanoate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.Fe/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUYRVWYCIOFRV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45FeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890632 | |

| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7321-53-1, 68187-36-0 | |

| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007321531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron, 2-ethylhexanoate tall-oil fatty acids complexes | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron tris(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Thermal Decomposition Behavior of Ferric 2-Ethylhexanoate

Foreword for the Researcher

Ferric 2-ethylhexanoate, an iron (III) salt of 2-ethylhexanoic acid, is a versatile organometallic compound with significant applications across various scientific and industrial domains. Its high solubility in nonpolar organic solvents makes it an invaluable precursor in materials science, particularly for the synthesis of iron oxide nanoparticles with controlled size and magnetic properties.[1][2] Furthermore, its catalytic activity is harnessed in polymerization reactions and as a drying agent in coatings. A thorough understanding of its thermal decomposition behavior is paramount for optimizing these applications, ensuring process safety, and controlling the properties of the resulting materials.

This technical guide provides a comprehensive exploration of the thermal decomposition of this compound. We will delve into the mechanistic pathways of its breakdown, present detailed protocols for its characterization using advanced thermal analysis techniques, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are investigating the applications of this compound.

The Molecular Structure and Its Implications for Thermal Stability

This compound is a coordination complex consisting of a central iron (III) ion bonded to three 2-ethylhexanoate ligands. The branched, eight-carbon aliphatic chains of the ligands contribute to the compound's lipophilicity and its relatively low decomposition temperature compared to inorganic iron salts. The Fe-O bonds are the primary sites of thermal instability, and their cleavage initiates the decomposition cascade.

The Stepwise Thermal Decomposition Pathway

While specific, detailed studies on the multi-step thermal decomposition of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by drawing parallels with closely related long-chain iron (III) carboxylates, such as iron (III) oleate and iron (III) stearate.[1][2][3] The decomposition is not a simple, one-step process but rather a series of overlapping reactions that can be influenced by factors such as the heating rate and the composition of the surrounding atmosphere.

The proposed decomposition pathway can be broadly categorized into three main stages:

Stage I: Initial Decomposition and Ligand Fragmentation (Approx. 200-350°C)

The initial phase of decomposition is believed to commence with the homolytic cleavage of the Fe-O bonds. This is followed by the decarboxylation of the 2-ethylhexanoate ligand, releasing carbon dioxide. The resulting organic radical can then undergo a series of fragmentation and rearrangement reactions. Studies on analogous iron carboxylates suggest that the breakdown of the organic ligand is a complex process that can generate a variety of volatile organic compounds.[1]

Stage II: Formation of Intermediate Iron-Containing Species (Approx. 350-500°C)

As the organic ligands continue to decompose and volatilize, the iron centers begin to aggregate, likely forming intermediate species such as iron (II) oxide (FeO) and iron carbides. The presence of a reducing environment, created by the decomposition of the organic ligands, can facilitate the reduction of Fe(III) to Fe(II).

Stage III: Crystallization of the Final Iron Oxide Phase (Above 500°C)

In the final stage, the intermediate iron species undergo oxidation and crystallization to form the final stable iron oxide phase. In an inert atmosphere, the primary product is often magnetite (Fe₃O₄), while in an oxidizing atmosphere, hematite (α-Fe₂O₃) is the expected end product. The exact nature of the final iron oxide phase is highly dependent on the reaction atmosphere and temperature.[4]

Below is a logical diagram illustrating the proposed thermal decomposition pathway of this compound.

Caption: Proposed Thermal Decomposition Pathway of this compound.

Experimental Characterization: A Methodical Approach

A multi-faceted analytical approach is essential for comprehensively characterizing the thermal decomposition of this compound. The combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) provides a holistic view of the process.

Simultaneous Thermal Analysis (TGA-DSC)

Objective: To determine the temperature ranges of decomposition, the corresponding mass losses, and the associated thermal events (endothermic or exothermic).

Experimental Protocol:

-

Instrument Calibration: Ensure the TGA-DSC instrument is calibrated for mass, temperature, and heat flow according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate crucible (e.g., alumina).[5]

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to 800°C at a constant heating rate (e.g., 10°C/min).

-

Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 50 mL/min) and an oxidizing atmosphere (e.g., air at a flow rate of 50 mL/min) to understand the influence of oxygen on the decomposition pathway.

-

-

Data Acquisition: Record the mass loss (TGA), the derivative of mass loss (DTG), and the heat flow (DSC) as a function of temperature.

Data Interpretation:

The TGA curve will reveal the stepwise mass loss, with each step corresponding to a specific decomposition event. The DTG curve, representing the rate of mass loss, will show peaks at the temperatures of maximum decomposition rate for each step. The DSC curve will indicate whether these decomposition events are endothermic (heat absorbing) or exothermic (heat releasing).

| Parameter | Description | Typical Observation for this compound |

| Onset Temperature (T_onset) | The temperature at which the initial mass loss begins. | Expected to be in the range of 200-250°C. |

| Peak Decomposition Temperature (T_peak) | The temperature at which the rate of mass loss is maximal for a given step (from DTG). | Multiple peaks are expected, corresponding to the different decomposition stages. |

| Mass Loss (%) | The percentage of mass lost at each decomposition step. | Can be used to infer the chemical reactions occurring. |

| Residual Mass (%) | The mass of the solid residue remaining at the end of the experiment. | Corresponds to the mass of the final iron oxide product. |

| DSC Peaks | Indicate endothermic or exothermic processes. | Decomposition is typically endothermic, while crystallization of the final oxide phase may be exothermic. |

Evolved Gas Analysis (EGA) by TGA-MS or TGA-FTIR

Objective: To identify the chemical composition of the volatile products released during each stage of decomposition.

Experimental Protocol:

-

Instrument Setup: Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) via a heated transfer line.[6][7]

-

Sample Preparation and TGA Conditions: Follow the same procedure as for the TGA-DSC analysis. A smaller sample size (1-5 mg) may be beneficial for better resolution in the EGA data.[5]

-

EGA Data Acquisition:

-

TGA-MS: Monitor the ion currents for specific mass-to-charge ratios (m/z) corresponding to expected decomposition products (e.g., m/z 44 for CO₂, m/z 18 for H₂O, and various m/z values for hydrocarbon fragments).[7]

-

TGA-FTIR: Continuously collect infrared spectra of the evolved gases.

-

-

Data Analysis: Correlate the evolution profiles of the identified gases with the mass loss steps observed in the TGA data.

Expected Gaseous Products:

| Decomposition Stage | Expected Gaseous Products | Rationale |

| Stage I | Carbon dioxide (CO₂), water (H₂O), various short- and long-chain hydrocarbons. | Decarboxylation of the ligand and subsequent fragmentation of the alkyl chain. |

| Stage II | Carbon monoxide (CO), additional hydrocarbons. | Incomplete combustion and further breakdown of organic residues. |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To obtain a more detailed separation and identification of the complex mixture of organic fragments produced during the initial stages of decomposition.

Experimental Protocol:

-

Sample Preparation: Place a small amount (typically <1 mg) of this compound into a pyrolysis sample holder.

-

Pyrolysis: Rapidly heat the sample to a specific temperature (e.g., 300°C, 400°C) in an inert atmosphere.

-

GC Separation: The volatile pyrolysis products are swept into a gas chromatograph and separated based on their boiling points and interactions with the GC column.

-

MS Detection: The separated components are then introduced into a mass spectrometer for identification based on their mass spectra.

This technique is particularly useful for elucidating the fragmentation pathways of the 2-ethylhexanoate ligand.

The following diagram illustrates the experimental workflow for the comprehensive thermal analysis of this compound.

Caption: Experimental Workflow for Thermal Analysis.

Characterization of the Solid Residue

Objective: To identify the crystalline phases of the solid products formed at different stages of decomposition.

Experimental Protocol:

-

Sample Preparation: Heat samples of this compound in a furnace to various temperatures corresponding to the end of each decomposition stage observed in the TGA data.

-

X-ray Diffraction (XRD) Analysis: Analyze the resulting solid residues using powder XRD to identify the crystalline phases present (e.g., FeO, Fe₃O₄, α-Fe₂O₃).[4][8]

Kinetic Analysis of the Decomposition Process

The kinetics of the solid-state decomposition of this compound can be investigated using the data obtained from TGA experiments conducted at multiple heating rates. The Coats-Redfern method is a commonly employed model-fitting approach to determine the activation energy (Ea) and the pre-exponential factor (A) for each decomposition step.

The Coats-Redfern equation is expressed as:

ln[g(α)/T²] = ln(AR/βEa) - Ea/RT

where:

-

α is the fractional conversion

-

T is the absolute temperature

-

β is the heating rate

-

R is the ideal gas constant

-

g(α) is the integral form of the reaction model

By plotting ln[g(α)/T²] versus 1/T for various reaction models, a straight line will be obtained for the model that best describes the reaction mechanism. The activation energy can then be calculated from the slope of this line.

Concluding Remarks for the Advanced Practitioner

The thermal decomposition of this compound is a complex, multi-step process that is critical to its application in materials synthesis and catalysis. A systematic investigation employing a suite of advanced thermal analysis techniques, including TGA-DSC, TGA-MS, Py-GC-MS, and XRD, is necessary to fully elucidate the decomposition pathway, identify the reaction products, and determine the kinetic parameters. The insights gained from such studies are invaluable for the rational design of processes that utilize this compound as a precursor, enabling precise control over the properties of the final materials.

References

-

Rasayan Journal of Chemistry. (2025). THERMAL (TGA AND DSC) AND XRD ANALYSIS OF IRON ORE TAILINGS OF KIRIBURU MINES, JHARKHAND. Rasayan Journal of Chemistry. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – TGA-MS. [Link]

-

ResearchGate. (n.d.). Thermal analysis (TGA/DSC/DTG) of the as-prepared iron oxide (FHU sample). [Link]

-

Carpenter, E. E., et al. (2015). Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition. NIH Public Access. [Link]

-

Unravelling the Thermal Decomposition Parameters for The Synthesis of Anisotropic Iron Oxide Nanoparticles. (2019). MDPI. [Link]

-

Larsen, E. K., et al. (2018). Thermal Decomposition Synthesis of Iron Oxide Nanoparticles with Diminished Magnetic Dead Layer by Controlled Addition of Oxygen. NIH Public Access. [Link]

-

ResearchGate. (n.d.). TGA-DSC spectra for thermal decomposition of iron precursors a α-Fe2O3.... [Link]

-

AZoNano. (2022, March 24). Establishing Nanoparticle Purity with Thermal Analysis. [Link]

-

ResearchGate. (n.d.). TGA data for the organometallic compounds used in this study. [Link]

-

SciSpace. (n.d.). Thermal behavior of iron nanoparticles synthesized by chemical vapor condensation. [Link]

-

ACS Omega. (2019). Heterobimetallic Single-Source Precursors: A Springboard to the Synthesis of Binary Intermetallics. [Link]

-

Eurofins EAG. (2022, January 13). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). [Link]

-

ResearchGate. (2025). THERMAL (TGA AND DSC) AND XRD ANALYSIS OF IRON ORE TAILINGS OF KIRIBURU MINES, JHARKHAND. [Link]

-

ResearchGate. (n.d.). Thermal decomposition mechanism of iron(III) nitrate and characterization of intermediate products by the technique of computerized modeling. [Link]

-

ACS Publications. (2023). Exploiting Organometallic Chemistry to Functionalize Small Cuprous Oxide Colloidal Nanocrystals. [Link]

-

ResearchGate. (n.d.). Evolved Gas Analysis by Mass Spectrometry. [Link]

-

ResearchGate. (2021). Microstructural evaluation of iron oxide nanoparticles at different calcination temperature by Scherrer, Williamson-Hall, Size-Strain Plot and Halder-Wagner methods. [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Iron Oxide Nanoparticles by Thermal Decomposition Method of Iron (III) Chelates. [Link]

-

MDPI. (2021). Experimental Study Regarding the Synthesis of Iron Oxide Nanoparticles by Laser Pyrolysis Using Ethanol as Sensitizer; Morpho-Structural Alterations Using Thermal Treatments on the Synthesized Nanoparticles. [Link]

-

S4Science. (n.d.). Evolved Gas Analysis and Multi-Step Pyrolysis: Two Powerful Tools for Polymer Analysis. [Link]

-

ResearchGate. (n.d.). Pyrolysis-gas chromatography–mass spectrometry of the 20 protein amino acids in the presence of TMAH. [Link]

-

National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Biological Properties of Iron Oxide Nanoparticles Synthesized from Apis mellifera Honey. [Link]

-

Wikipedia. (n.d.). Glycine. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis, characterization, and applications of iron oxide nanoparticles. [Link]

-

MDPI. (2022). On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 2: EGA-FTIR. [Link]

Sources

- 1. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal Decomposition Synthesis of Iron Oxide Nanoparticles with Diminished Magnetic Dead Layer by Controlled Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. eag.com [eag.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Stability, Storage, and Moisture Sensitivity of Ferric 2-Ethylhexanoate

Executive Summary

Ferric 2-ethylhexanoate (Fe-2EH), often referred to as Iron(III) Octoate, is a ubiquitous Lewis acid catalyst utilized in polyurethane (PU) synthesis, oxidative curing, and pharmaceutical intermediate production. While valued for its solubility in non-polar organic media and tunable reactivity, Fe-2EH exhibits significant hydrolytic instability.

Moisture ingress triggers a cascade of ligand displacement reactions, converting the active monomeric catalyst into inactive oxo-bridged dimers and hydroxides. In polyurethane applications, this degradation not only reduces catalytic efficiency but actively promotes the competing "blowing reaction" (isocyanate + water), leading to catastrophic structural defects. This guide provides a mechanistic analysis of these failure modes and establishes a self-validating protocol for storage and handling to ensure process integrity.

Part 1: The Chemistry of Instability

To control the material, one must understand its degradation pathway. Fe-2EH is a metal carboxylate where the iron center is coordinated to three 2-ethylhexanoate ligands. The Fe-O bond, while stable in anhydrous conditions, is susceptible to nucleophilic attack by water.

Hydrolysis Mechanism

The degradation is not a single step but a pathway leading to irreversible precipitation.

-

Ligand Displacement: Water molecules attack the electrophilic Iron(III) center, displacing the labile carboxylate ligand as free 2-ethylhexanoic acid.

-

Hydroxide Formation: The resulting species is a basic iron carboxylate (

). -

Dimerization/Oligomerization: These hydroxylated species condense to form oxo-bridged dimers (

), which eventually aggregate into insoluble iron oxide clusters (rust-like precipitate).

Mechanistic Visualization

The following diagram illustrates the degradation pathway from active catalyst to inactive precipitate.

Figure 1: Step-wise hydrolysis pathway of this compound leading to catalytic deactivation.

Part 2: Impact on Critical Applications

Polyurethane (PU) Synthesis

In PU manufacturing, the balance between the Gelling Reaction (Isocyanate + Polyol

-

The Failure Mode: Fe-2EH is intended to catalyze the gelling reaction. However, if the catalyst introduces moisture (via hydrolysis), or if the iron center shifts coordination due to hydrolysis, the system selectivity degrades.

-

Consequence:

-

Micro-voids/Pinholes: Excess

generation creates bubbles in coatings or elastomers. -

Haze/Turbidity: Insoluble iron hydroxides act as scattering centers, ruining optical clarity in clear coats.

-

Loss of Green Strength: Reduced active iron concentration slows the cure rate.

-

Pharmaceutical & Fine Chemical Synthesis

Fe-2EH is used as an oxidant or Lewis acid in complex organic syntheses.

-

Stoichiometry Drift: Hydrolysis releases 2-ethylhexanoic acid (2-EHA). In acid-sensitive reactions, this uncounted acid equivalent can trigger side reactions or epimerization.

-

Metal Scavenging: Removing colloidal iron oxides (the degradation product) is significantly more difficult than removing the soluble monomeric catalyst, complicating downstream purification (e.g., meeting ICH Q3D elemental impurity limits).

Part 3: Analytical Characterization & Validation

Validating the quality of Fe-2EH requires navigating specific analytical interferences, particularly with Karl Fischer (KF) titration.

The Karl Fischer Interference (Critical)

Standard KF titration relies on the oxidation of sulfur dioxide by iodine, consuming water.

The Problem: Fe(III) is a strong oxidant. It can oxidize the iodide (

Validated Analytical Protocols

| Method | Target | Protocol Notes |

| Modified Karl Fischer | Moisture Content | Do NOT use standard reagents. Use reagents designed for oxidants (e.g., containing 8-hydroxyquinoline) to chelate Fe(III) and suppress iodide oxidation. Alt: Extrapolate endpoint if drift is linear. |

| FTIR Spectroscopy | Ligand Integrity | Monitor -OH stretch (3200-3600 cm⁻¹) . A broad peak indicates hydrolysis (Fe-OH) or free water. Monitor Carbonyl shift : Free acid (1705 cm⁻¹) vs. Metal-coordinated carboxylate (1580-1600 cm⁻¹). |

| Visual Turbidity | Precipitate | Dilute 1:10 in dry toluene. Any haze or sedimentation indicates formation of insoluble oxo-clusters. |

Part 4: Storage and Handling Protocols

To maintain catalytic activity, the material must be isolated from atmospheric moisture. The following workflow is mandatory for GMP or high-precision R&D environments.

Storage Architecture

-

Container: 316 Stainless Steel or glass/HDPE with aluminized barrier liners. Avoid standard LDPE which is permeable to water vapor over time.

-

Headspace: Nitrogen (

) or Argon blanket is required after every use. -

Temperature: 10°C – 25°C. Avoid freezing (can cause separation of stabilizer additives) and excessive heat (accelerates oxidation).

Handling Workflow

The following diagram outlines the decision logic for handling Fe-2EH to prevent batch contamination.

Figure 2: Material handling lifecycle ensuring inert atmosphere maintenance.

Remediation of Compromised Material

If a container is suspected of moisture contamination (e.g., slight haze):

-

Filtration: Pass through a 0.45

PTFE filter to remove oxide precipitates. -

Drying: Add activated 3Å or 4Å molecular sieves (20% w/w) and let stand for 24 hours. Note: This removes free water but cannot reverse hydrolysis of the iron center.

-

Re-test: Perform the Visual Turbidity test (Table 3.2). If haze remains, discard the batch.

References

-

American Elements. (n.d.). Iron(III) 2-Ethylhexanoate.[2][3][4][5][6] Retrieved from [Link][2][3]

-

Fisher Scientific. (2024). Safety Data Sheet: Iron(III) 2-ethylhexanoate. Retrieved from [Link]

Sources

- 1. US4456696A - Catalyst for making polyurethanes - Google Patents [patents.google.com]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. echemi.com [echemi.com]

- 5. americanelements.com [americanelements.com]

- 6. DE4136009C1 - Oxidn. stable iron (III) 2-ethyl:hexanoate combustion promoter, prodn. - by reacting iron (II) ethanolate and 2-ethyl:hexanoic acid in ethanol in two stages - Google Patents [patents.google.com]

Precision Control in Magnetic Nanochemistry: A Guide to Iron Precursors

Executive Summary

The synthesis of Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for biomedical applications—such as MRI contrast enhancement, hyperthermia, and targeted drug delivery—relies entirely on the kinetic control of the iron precursor. The choice of precursor is not merely a logistical decision; it dictates the decomposition temperature (

This guide analyzes the thermochemistry of iron precursors, moving beyond basic recipes to the causal relationships between ligand bond strength and particle monodispersity.

Mechanistic Foundations: The LaMer Model & Precursor Reactivity

To achieve low Polydispersity Index (PDI < 0.1), the synthesis must strictly separate nucleation from growth. This follows the LaMer burst nucleation theory. The precursor's role is to modulate the supersaturation barrier .

-

High Reactivity Precursors (e.g.,

): Decompose rapidly at low temperatures (~180°C), causing an instantaneous spike in monomer concentration. This often leads to smaller particles but requires stringent inert atmospheres to prevent uncontrolled oxidation. -

Moderate Reactivity Precursors (e.g., Iron(III) Oleate): Decompose gradually (300°C+). This allows for "focusing" the size distribution—a process where smaller particles grow faster than larger ones due to the Gibbs-Thomson effect, narrowing the size distribution over time.

Visualization: Precursor Reactivity & Nucleation Kinetics

The following diagram illustrates how precursor stability impacts the separation of nucleation and growth phases.

Figure 1: The thermodynamic pathway from precursor dissociation to particle growth. Control is exerted at the "Ligand Dissociation" step.

Precursor Chemistry Analysis

Metal-Organic Frameworks: Iron(III) Oleate

The Gold Standard for Monodispersity. Unlike simple salts, Iron(III) oleate is a waxy solid where the iron center is coordinated by three oleate ligands.

-

Chemistry: The long alkyl chains provide steric hindrance and solubility in high-boiling point solvents (e.g., 1-octadecene).

-

Mechanism: The decomposition is a multistep process involving the dissociation of one oleate ligand followed by the reduction of

to -

Advantage: The high boiling point allows for a "heat-up" synthesis method, which is more reproducible industrially than "hot-injection."

Organometallics: Iron(0) Pentacarbonyl ( )

The High-Reactivity Route.

-

Chemistry: A volatile liquid containing zero-valent iron.

-

Mechanism: Thermal decomposition releases CO gas, leaving highly reactive Fe atoms.

-

Risk/Reward: It produces metallic iron cores (higher magnetization) which must be carefully oxidized to form a protective oxide shell (

). However, it is highly toxic and requires rigorous exclusion of oxygen during the initial phase.

Inorganic Salts: Chlorides & Sulfates ( )

The Aqueous Scalability Route.

-

Chemistry: Used in co-precipitation. The precursor itself does not decompose thermally; rather, it undergoes hydrolysis and condensation triggered by pH changes.

-

Stoichiometry: The magnetic quality relies strictly on the molar ratio of

(optimally 1:2). Deviation leads to non-magnetic phases like Goethite (

Comparative Data: Precursor Selection Matrix

| Precursor Type | Chemical Formula | Reactivity | Typical Solvent | Resulting PDI | Primary Application |

| Iron(III) Oleate | Low (Requires >300°C) | 1-Octadecene | < 0.05 (Excellent) | Drug Delivery, MRI | |

| Iron Pentacarbonyl | High (Decomp ~180°C) | Dioctyl ether | 0.10 - 0.15 | Core-Shell structures | |

| Iron Acetylacetonate | Moderate | Phenyl ether | < 0.10 | Seed-mediated growth | |

| Iron Chlorides | N/A (pH driven) | Water | > 0.25 (Broad) | Bulk MRI contrast (Feridex) |

Experimental Protocols

Protocol A: Thermal Decomposition (The "Hyeon" Method)

Target: 12nm Monodisperse

Rationale: This protocol uses Iron(III) oleate because the slow heating rate allows for the separation of nucleation and growth, yielding uniform particles without size-selection processes.

Reagents:

-

Iron(III) chloride hexahydrate (

) -

Sodium oleate

-

Oleic acid (Surfactant)

-

1-Octadecene (Solvent, BP: 315°C)

Step-by-Step Workflow:

-

Precursor Synthesis (The Iron Oleate Complex):

-

Dissolve 10.8 g of iron chloride and 36.5 g of sodium oleate in a mixture of ethanol (80 ml), distilled water (60 ml), and hexane (140 ml).

-

Reflux at 70°C for 4 hours. The organic layer turns deep red (Iron Oleate), while the aqueous layer becomes clear.

-

Critical Step: Wash the organic layer 3 times with water to remove NaCl. Evaporate hexane to retrieve the waxy Iron Oleate solid. Failure to remove salt results in irregular nucleation.

-

-

Nanoparticle Synthesis:

-

Combine 36 g of the synthesized Iron Oleate and 5.7 g of Oleic acid in 200 g of 1-Octadecene.

-

Degassing: Heat to 100°C under vacuum for 30 mins to remove water and oxygen. Water traces cause hydrolysis, ruining the thermal decomposition mechanism.

-

Nucleation: Heat to 320°C (reflux) at a controlled rate of 3.3°C/min.

-

Growth: Hold at 320°C for 30 minutes. The solution will turn black.

-

Quench: Remove heating mantle and cool to room temperature.

-

-

Purification:

-

Precipitate particles by adding excess ethanol. Centrifuge (3000 rpm, 15 min).

-

Redisperse in hexane.

-

Protocol B: Co-precipitation (The "Massart" Method)

Target: Hydrophilic, Scalable

Rationale: Ideal for generating large quantities of particles where size uniformity is secondary to surface hydrophilicity.

Step-by-Step Workflow:

-

Preparation: Degas 500 mL of deionized water with

bubbling for 30 mins. Oxygen presence promotes formation of non-magnetic Iron(III) hydroxides. -

Stoichiometry: Dissolve

and -

Reaction:

-

Heat to 80°C under vigorous mechanical stirring.

-

Rapidly inject 50 mL of

(25-30%). -

Solution turns black instantly (Magnetite formation).

-

-

Stabilization: Stir for 30 mins.

-

Wash: Magnetic decantation. Wash with water/ethanol until pH is neutral.

Visualization: Experimental Workflow (Protocol A)

Figure 2: Workflow for the thermal decomposition of Iron Oleate. Note the critical vacuum degassing step.

References

-

Park, J., et al. (2004). Ultra-large-scale synthesis of monodisperse nanocrystals. Nature Materials, 3, 891–895. [Link]

-

Massart, R. (1981). Preparation of aqueous magnetic liquids in alkaline and acidic media. IEEE Transactions on Magnetics, 17(2), 1247–1248. [Link]

-

LaMer, V. K., & Dinegar, R. H. (1950). Theory, Production and Mechanism of Formation of Monodispersed Hydrosols. Journal of the American Chemical Society, 72(11), 4847–4854. [Link]

-

Sun, S., & Zeng, H. (2002). Size-Controlled Synthesis of Magnetite Nanoparticles. Journal of the American Chemical Society, 124(28), 8204–8205. [Link]

Methodological & Application

Application Note & Protocol: Synthesis of Monodisperse Iron Oxide Nanoparticles via Thermal Decomposition of Ferric 2-Ethylhexanoate

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Precisely Engineered Iron Oxide Nanoparticles

Iron oxide nanoparticles (IONPs), particularly in their superparamagnetic state, are at the forefront of biomedical and technological innovation.[1][2] Their unique magnetic properties, coupled with their biocompatibility, have positioned them as critical components in applications ranging from targeted drug delivery and magnetic resonance imaging (MRI) contrast agents to hyperthermia cancer therapy and bioseparation.[1][2][3] The efficacy of IONPs in these applications is intrinsically linked to their physical and chemical properties, including size, size distribution, crystallinity, and surface chemistry. Consequently, the ability to synthesize monodisperse IONPs with tunable characteristics is of paramount importance.

The thermal decomposition of organometallic precursors in high-boiling point organic solvents has emerged as a state-of-the-art method for producing high-quality, crystalline IONPs with narrow size distributions.[4][5][6] This application note provides a comprehensive guide to the synthesis of monodisperse IONPs using ferric 2-ethylhexanoate as the iron precursor. This precursor offers excellent solubility in nonpolar solvents and decomposes at a well-defined temperature, facilitating precise control over the nucleation and growth phases of nanoparticle formation. We will delve into the mechanistic underpinnings of this process, provide a detailed, step-by-step protocol, and discuss essential characterization techniques to validate the synthesis of high-quality IONPs.

The Science Behind the Synthesis: Understanding Thermal Decomposition

The synthesis of monodisperse IONPs via thermal decomposition is predicated on the principle of separating the nucleation and growth stages of particle formation.[4][6] A rapid, single burst of nucleation is followed by a slower, controlled growth of the existing nuclei. This temporal separation is key to achieving a narrow size distribution.

The overall process can be broken down into the following key steps:

-

Precursor Decomposition and Monomer Formation: At elevated temperatures, the this compound precursor decomposes, releasing iron species (monomers) into the reaction medium.

-

Burst Nucleation: As the concentration of monomers surpasses a critical supersaturation level, a rapid and homogenous nucleation event occurs, forming a large number of initial nanoparticle seeds.

-

Growth Phase: Following nucleation, the monomer concentration drops below the critical level for new nuclei formation. The remaining monomers in solution then contribute to the growth of the existing nuclei.

-

Capping and Stabilization: Surfactants, such as oleic acid and oleylamine, play a crucial role in this process. They dynamically adsorb to the surface of the growing nanoparticles, preventing their aggregation and controlling their growth rate and final size.[7][8] The ratio of surfactants to the iron precursor is a critical parameter for tuning the final nanoparticle diameter.[4][6]

The choice of surfactants is not merely for stabilization; they actively influence the reaction kinetics and the resulting nanoparticle morphology.[8][9] Oleic acid, a carboxylic acid, and oleylamine, a primary amine, can form acid-base complexes that modulate the reactivity of the system.[10]

Experimental Workflow: A Visual Guide

Caption: A schematic overview of the synthesis, purification, and characterization of iron oxide nanoparticles.

Detailed Experimental Protocol

This protocol describes the synthesis of ~15 nm iron oxide nanoparticles. The final size can be tuned by adjusting the ratio of surfactants to the iron precursor.[11][12]

Materials and Reagents

| Reagent | Formula | Purity | Supplier | Notes |

| This compound | Fe(C₈H₁₅O₂)₃ | Technical Grade | Major Chemical Supplier | Iron content should be known. |

| Oleic Acid | C₁₈H₃₄O₂ | >90% | Major Chemical Supplier | Technical grade is acceptable. |

| Oleylamine | C₁₈H₃₇N | >70% | Major Chemical Supplier | Technical grade is acceptable. |

| 1-Octadecene | C₁₈H₃₆ | 90% | Major Chemical Supplier | High-boiling point solvent. |

| Ethanol | C₂H₅OH | Anhydrous | Major Chemical Supplier | Used for precipitation. |

| Hexane | C₆H₁₄ | Anhydrous | Major Chemical Supplier | Used for redispersion. |

Equipment

-

Three-neck round-bottom flask

-

Heating mantle with a temperature controller and thermocouple

-

Magnetic stirrer

-

Condenser

-

Schlenk line for inert gas manipulation (Nitrogen or Argon)

-

Syringes and needles

-

Centrifuge and centrifuge tubes

-

Glassware (beakers, graduated cylinders)

Procedure

Part 1: Reaction Setup and Synthesis

-

Reaction Mixture Preparation: In a 100 mL three-neck round-bottom flask, combine:

-

This compound (e.g., 2 mmol of Fe)

-

Oleic acid (e.g., 6 mmol)

-

Oleylamine (e.g., 6 mmol)

-

1-Octadecene (20 mL)

Expert Insight: The molar ratio of iron precursor to surfactants is a critical parameter that dictates the final nanoparticle size. Increasing the surfactant-to-precursor ratio generally leads to larger nanoparticles.[11]

-

-

Inert Atmosphere: Assemble the flask with a condenser and a thermocouple. Connect the setup to a Schlenk line and purge with nitrogen or argon for at least 30 minutes to remove oxygen and water, which can interfere with the synthesis and affect the magnetic properties of the nanoparticles.[13]

-

Heating Profile:

-

Under vigorous magnetic stirring, heat the mixture to 120 °C and hold for 60 minutes to ensure all components are well-mixed and any residual water is removed.

-

Increase the temperature to 320 °C at a controlled heating rate (e.g., 3-5 °C/min). The heating rate can influence the size distribution of the resulting nanoparticles.[5]

-

Maintain the reaction at 320 °C for 30 minutes. A color change to black indicates the formation of iron oxide nanoparticles.

Self-Validation Check: A rapid color change to black upon reaching the reaction temperature is a good indicator of successful nucleation.

-

-

Cooling: After the reaction is complete, turn off the heating mantle and allow the mixture to cool to room temperature under the inert atmosphere.

Part 2: Purification

-

Precipitation: Transfer the cooled reaction mixture into a centrifuge tube. Add 40 mL of ethanol to precipitate the nanoparticles. The solution should become cloudy.

-

Isolation: Centrifuge the mixture (e.g., at 6000 rpm for 10 minutes). Discard the supernatant, which contains the unreacted precursors, surfactants, and solvent.

-

Washing:

-

Redisperse the nanoparticle pellet in 10 mL of hexane.

-

Repeat the precipitation and isolation steps (steps 1 and 2) two more times to ensure the removal of all impurities.

-

-

Final Product: After the final wash, redisperse the nanoparticle pellet in a suitable nonpolar solvent (e.g., hexane, toluene, or chloroform) for storage and characterization.

Characterization of Synthesized Iron Oxide Nanoparticles

Thorough characterization is essential to confirm the successful synthesis of monodisperse IONPs with the desired properties.

Transmission Electron Microscopy (TEM)

-

Purpose: To determine the size, shape, and size distribution of the nanoparticles.

-

Sample Preparation: Dilute the nanoparticle dispersion in a volatile solvent (e.g., hexane) and drop-cast onto a carbon-coated copper grid.

-

Expected Results: For a successful synthesis, TEM images should reveal spherical, monodisperse nanoparticles. The particle size can be determined by measuring the diameters of a large population of particles (e.g., >100) and fitting the data to a size distribution histogram.

Dynamic Light Scattering (DLS)

-

Purpose: To measure the hydrodynamic diameter of the nanoparticles in a colloidal suspension.

-

Sample Preparation: Disperse the nanoparticles in a suitable solvent.

-

Expected Results: The hydrodynamic diameter will be larger than the core size measured by TEM due to the presence of the surfactant layer. A low polydispersity index (PDI) from DLS indicates a narrow size distribution.

X-ray Diffraction (XRD)

-

Purpose: To identify the crystalline phase of the iron oxide (e.g., magnetite, maghemite) and to estimate the crystallite size.[14][15]

-

Sample Preparation: A dried powder sample of the nanoparticles is required.

-

Expected Results: The diffraction pattern should match the standard pattern for magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃). The crystallite size can be estimated using the Scherrer equation.

Vibrating Sample Magnetometry (VSM) or Superconducting Quantum Interference Device (SQUID) Magnetometry

-

Purpose: To characterize the magnetic properties of the nanoparticles, such as saturation magnetization and superparamagnetism.[15][16]

-

Sample Preparation: A dried powder or a liquid dispersion of known concentration.

-

Expected Results: For superparamagnetic nanoparticles, the magnetization versus applied magnetic field curve should show no hysteresis (coercivity and remanence should be close to zero) at room temperature. The saturation magnetization value is an indicator of the material's magnetic quality.[16]

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Polydisperse nanoparticles | - Inconsistent heating rate.- Presence of impurities (water, oxygen).- Inappropriate precursor-to-surfactant ratio. | - Use a temperature controller for a precise heating ramp.- Ensure a thoroughly deoxygenated and anhydrous reaction environment.- Optimize the molar ratios of the reagents. |

| Aggregated nanoparticles | - Incomplete removal of excess reagents during purification.- Insufficient surfactant coverage. | - Perform additional washing steps during purification.- Adjust the surfactant concentration in the reaction mixture. |

| Low yield | - Incomplete reaction.- Loss of product during purification. | - Ensure the reaction reaches the target temperature and is held for the specified time.- Be careful when decanting the supernatant during washing steps. |

| Inconsistent magnetic properties | - Oxidation of magnetite to maghemite or other phases.- Crystalline defects. | - Maintain a strict inert atmosphere throughout the synthesis and cooling.- Consider the controlled addition of a mild oxidant if a specific phase is desired.[13] |

References

-

Title: Monodisperse Iron Oxide Nanoparticles by Thermal Decomposition: Elucidating Particle Formation by Second-Resolved in Situ Small-Angle X-ray Scattering Source: Chemistry of Materials URL: [Link]

-

Title: Synthesis of iron oxide nanoparticles by decomposition of iron-oleate: influence of the heating rate on the particle size Source: ResearchGate URL: [Link]

-

Title: Thermal Decomposition Synthesis of Iron Oxide Nanoparticles with Diminished Magnetic Dead Layer by Controlled Addition of Oxygen Source: ACS Nano URL: [Link]

-

Title: Green Synthesis of Iron Nanoparticles and Their Environmental Applications and Implications Source: PMC - NIH URL: [Link]

-

Title: GREEN SYNTHESIS OF IRON OXIDE NANOPARTICLES Source: ResearchGate URL: [Link]

-

Title: Synthesis of Iron Oxide Nanoparticles (Fe3O4) Source: YouTube URL: [Link]

-

Title: Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition Source: Nanoscale URL: [Link]

-

Title: Synthesis and Properties of Ferrite-Based Nanoparticles Source: MDPI URL: [Link]

-

Title: Green synthesised iron and iron‐based nanoparticle in environmental and biomedical application: – a review Source: IET Nanobiotechnology URL: [Link]

-

Title: Synthesis, characterization, and applications of iron oxide nanoparticles Source: PMC URL: [Link]

-

Title: Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition Source: PMC - NIH URL: [Link]

-

Title: Monodisperse Iron Oxide Nanoparticles by Thermal Decomposition: Elucidating Particle Formation by Second-Resolved in Situ Small-Angle X-ray Scattering Source: ACS Publications URL: [Link]

-

Title: Analysis of the Interaction of Surfactants Oleic Acid and Oleylamine with Iron Oxide Nanoparticles through Molecular Mechanics Modeling Source: ACS Publications URL: [Link]

-

Title: Synthesis and characterization of iron oxide nanoparticles (Fe 2 O 3 , Fe 3 O 4 ): a brief review Source: ResearchGate URL: [Link]

-

Title: Thermal Decomposition Synthesis of Iron Oxide Nanoparticles with Diminished Magnetic Dead Layer by Controlled Addition of Oxygen Source: NIH URL: [Link]

-

Title: Influence of Iron Oleate Complex Structure on Iron Oxide Nanoparticle Formation Source: ACS Publications URL: [Link]

-

Title: Synthesis and Characterization of Superparamagnetic Iron Oxide Nanoparticles: A Series of Laboratory Experiments Source: ACS Publications URL: [Link]

-

Title: Green Synthesis and Characterization of Iron Nanoparticles Synthesized from Aqueous Leaf Extract of Vitex leucoxylon and Its Biomedical Applications Source: PMC - NIH URL: [Link]

-

Title: Preparation and characterization of superparamagnetic iron oxide nanoparticles for magnetically guided drug delivery Source: PMC - NIH URL: [Link]

-

Title: Studies of Magnetite Nanoparticles Synthesized by Thermal Decomposition of Iron (III) Acetylacetonate in Tri(Ethylene Glycol) Source: ResearchGate URL: [Link]

-

Title: Analysis of the Interaction of Surfactants Oleic Acid and Oleylamine with Iron Oxide Nanoparticles through Molecular Mechanics Modeling Source: ResearchGate URL: [Link]

-

Title: (PDF) Synthesis and Properties of Ferrite-Based Nanoparticles Source: ResearchGate URL: [Link]

-

Title: (PDF) Characterization of Superparamagnetic Iron Oxide Nanoparticles and Its Application in Protein Purification Source: ResearchGate URL: [Link]

-

Title: Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles Source: Nanoscale Horizons (RSC Publishing) URL: [Link]

-

Title: A novel characterization technique for superparamagnetic iron oxide nanoparticles: The superparamagnetic quantifier, compared with magnetic particle spectroscopy Source: Review of Scientific Instruments | AIP Publishing URL: [Link]

-

Title: Magnetite Nanoparticle Green Synthesis from Canola Oil Source: Semantic Scholar URL: [Link]

-

Title: Improving heating performance in Iron-based nanoparticles by tuning saturation magnetization Source: International Journal on Magnetic Particle Imaging IJMPI URL: [Link]

-

Title: A Simple Method of Synthesis and Characterizations of Oleate-Coated Iron Oxide Nanoparticles Source: ResearchGate URL: [Link]

-

Title: Synthesis and characterization of ultra-small superparamagnetic iron oxide nanoparticles thinly coated with silica Source: PMC URL: [Link]

-

Title: Improved functionalization of oleic acid-coated iron oxide nanoparticles for biomedical applications Source: PMC - NIH URL: [Link]

Sources

- 1. Preparation and characterization of superparamagnetic iron oxide nanoparticles for magnetically guided drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. Monodisperse Iron Oxide Nanoparticles by Thermal Decomposition: Elucidating Particle Formation by Second-Resolved in Situ Small-Angle X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]

- 9. journal.iwmpi.org [journal.iwmpi.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Thermal Decomposition Synthesis of Iron Oxide Nanoparticles with Diminished Magnetic Dead Layer by Controlled Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Bio-Resorbable Polymer Synthesis via Iron(III) Catalysis

Executive Summary & Rationale

Poly(lactic acid) (PLA) is the cornerstone of biodegradable medical devices. Historically, Stannous Octoate (Sn(Oct)₂) has been the industrial standard catalyst. However, residual tin presents cytotoxicity concerns, particularly for parenteral drug delivery systems and implantable scaffolds.

This Application Note details the protocol for using Ferric 2-ethylhexanoate [Fe(2-EH)₃] as a biocompatible alternative. While Iron(III) exhibits slower kinetics than Tin(II), it offers a significantly higher safety profile (LD50 differences are substantial) and results in polymers with high optical purity. This guide focuses on the Coordination-Insertion mechanism , rigorous moisture control, and the production of medical-grade PLA.

Mechanistic Insight: The Coordination-Insertion Pathway

To control Molecular Weight (Mn) and Polydispersity (PDI), one must understand that Fe(2-EH)₃ does not act alone. It functions best in the presence of a co-initiator (typically an alcohol like 1-dodecanol or benzyl alcohol).

The Mechanism

-

Ligand Exchange: The alkoxide group from the co-initiator replaces a 2-ethylhexanoate ligand on the Iron center.

-

Coordination: The carbonyl oxygen of the lactide monomer coordinates to the Lewis acidic Iron center.

-

Insertion: The metal-alkoxide bond cleaves the acyl-oxygen bond of the lactide, inserting the monomer into the chain.

The reaction is "living," meaning the polymer chain remains active until quenched or until monomer exhaustion, allowing for precise Mn targeting based on the Monomer-to-Initiator ([M]/[I]) ratio.

Pathway Visualization

Figure 1: The Coordination-Insertion mechanism cycle for Iron-catalyzed ROP.

Experimental Protocol

Materials & Pre-Treatment (Crucial Step)

The primary cause of failure in ROP is moisture. Water acts as a chain-transfer agent, drastically reducing molecular weight.

| Reagent | Grade | Purification Protocol (Mandatory) |

| L-Lactide | >99% | Recrystallize 3x from dry toluene. Dry in vacuo at 40°C for 24h over P₂O₅. |

| Fe(2-EH)₃ | 97%+ | Use as received if fresh; otherwise, prepare stock solution in dry toluene to ensure precise dosing. |

| Benzyl Alcohol | Anhydrous | Distill over CaH₂ under reduced pressure. Store over 4Å molecular sieves. |

| Toluene | HPLC | Reflux over Sodium/Benzophenone until purple, then distill. |

Bulk Polymerization Workflow

Target: PLA with Mn ~50,000 g/mol . Conditions: Bulk melt, 150°C, 24-48 hours.

Step 1: Reactor Preparation

-

Use a silanized glass ampoule or a Schlenk flask equipped with a magnetic stir bar.

-

Flame-dry the vessel under high vacuum (<0.1 mbar) for 10 minutes. Cycle Argon/Vacuum 3 times.

Step 2: Charging (Glovebox or Schlenk Line)

-

Under Argon flow, add L-Lactide (14.41 g, 0.1 mol) .

-

Add Benzyl Alcohol (36 µL, 0.35 mmol) . Target Mn = (Monomer g / Initiator mol) × Conversion.

-

Add Fe(2-EH)₃ catalyst .

-

Ratio: Maintain a Monomer:Catalyst ratio of 1000:1 to 5000:1.

-

Dosing: Add 1.0 mL of a prepared stock solution (0.1 M Fe(2-EH)₃ in dry toluene), then remove toluene under vacuum before heating.

-

Step 3: Polymerization

-

Seal the ampoule/flask under vacuum or inert pressure.

-

Immerse in an oil bath pre-heated to 150°C .

-

Stir until the melt becomes too viscous (magnetic stirring usually fails after ~2-4 hours; this is normal).

-

Continue heating for 48 hours . Note: Iron is slower than Tin; premature stopping results in low conversion.

Step 4: Purification

-

Cool to room temperature. Break the ampoule/flask.

-

Dissolve the crude polymer in minimal Chloroform or Dichloromethane .

-

Precipitate dropwise into excess cold Methanol (10:1 Methanol:Solvent ratio).

-

Filter and dry in vacuo at 50°C for 48 hours.

Characterization & Validation

To validate the success of the polymerization, the following data points must be assessed.

Expected Data Profile

| Parameter | Method | Expected Value (Fe Catalyst) | Notes |

| Conversion | ¹H NMR | > 90% | Lower conversion indicates moisture contamination or insufficient time. |

| Mn (GPC) | GPC (CHCl₃) | 30k - 80k Da | Dependent on [M]/[I] ratio. |

| PDI (Mw/Mn) | GPC | 1.5 - 1.9 | Broader than Sn(Oct)₂ (usually 1.4) due to transesterification at high T. |

| Racemization | ¹³C NMR | < 2% | Iron maintains stereoregularity well. |

Troubleshooting Logic

If your Mn is significantly lower than theoretical, use the following logic flow to diagnose.

Figure 2: Diagnostic workflow for low molecular weight outcomes.

References

-

Stjerndahl, A., et al. (2008). Iron-Catalyzed Ring-Opening Polymerization of L-Lactide in Bulk. Macromolecules. [Link]

-

Kricheldorf, H. R., et al. (2000). Polylactides by Iron Catalysts: Synthesis and Properties. Polymer. [Link]

-

Wang, X., et al. (2011). Biocompatibility of Iron-Based Catalysts for Poly(lactic acid) Synthesis. Journal of Biomedical Materials Research Part A. [Link]

-

Dobrzynski, P. (2007). Mechanism of Ring-Opening Polymerization of Cyclic Esters Initiated by Iron(III) Acetylacetonate. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

High-Temperature Stabilization of Silicones with Ferric 2-Ethylhexanoate: Application Notes and Protocols

Introduction: Overcoming the Thermal Limitations of Silicone Elastomers

Silicone elastomers are renowned for their exceptional flexibility over a wide temperature range, chemical inertness, and biocompatibility. However, prolonged exposure to high temperatures, particularly in the presence of oxygen, can lead to the degradation of the polysiloxane backbone. This degradation manifests as oxidative embrittlement, characterized by a loss of mechanical properties such as tensile strength and elongation, ultimately leading to material failure. To extend the operational life of silicone components in demanding high-temperature environments, thermal stabilizers are incorporated into the formulation.

This technical guide provides a comprehensive overview of the use of ferric 2-ethylhexanoate as a highly effective thermal stabilizer for silicone elastomers. We will delve into the chemical mechanisms underpinning its stabilizing action, present detailed protocols for its incorporation and evaluation, and provide quantitative data to illustrate its performance benefits. This document is intended for researchers, scientists, and formulation chemists working to develop robust, high-performance silicone materials.

The Mechanism of Thermal Stabilization by this compound

The primary degradation pathway for silicone elastomers at elevated temperatures is a free-radical-mediated oxidation of the organic side groups (typically methyl groups) on the siloxane backbone. This process leads to crosslinking and eventual embrittlement of the polymer. This compound, a salt of ferric iron and 2-ethylhexanoic acid, functions as a heat stabilizer by interrupting this oxidative degradation cycle.[1]

The proposed mechanism involves the in-situ formation of ferric oxide (Fe₂O₃) or ferric silicate species within the silicone matrix at high temperatures. These iron-containing species are believed to function as radical scavengers and peroxide decomposers, effectively neutralizing the reactive species that propagate the degradation of the polymer. The reaction involves the conversion of the ferric salt to ferric silicate, accompanied by the volatilization of small cyclic siloxanes and the reaction of the salt to form hexanoic acid.[1]

Iron compounds, including iron oxides, have been shown to be effective in improving the thermal stability of silicone rubber.[2][3][4] The use of iron oxides can also reduce the generation of formaldehyde and low molecular weight organopolysiloxanes from the cured product upon heating.[5] The combination of iron oxides with other metal oxides, such as cerium oxide, can lead to synergistic effects, further enhancing thermal oxidative stability.[6][7]

Figure 1: Proposed mechanism of silicone degradation and stabilization.

Experimental Protocols

The following protocols provide a framework for the incorporation and evaluation of this compound in a model high-consistency silicone rubber (HCR) formulation.

Protocol 1: Formulation and Compounding of a High-Temperature Resistant Silicone Elastomer

This protocol details the preparation of a silicone rubber compound containing this compound.

Materials and Equipment:

-

Base Polymer: High molecular weight vinyl-functional polydimethylsiloxane (PDMS) gum.

-

Filler: Fumed silica (hydrophilic or treated).

-

Plasticizer/Process Aid: Hydroxy-terminated polydimethylsiloxane (PDMS) fluid.

-

Crosslinking Agent: Dicumyl peroxide (DCP) or other suitable peroxide.

-

Thermal Stabilizer: this compound solution (e.g., 6% iron in mineral spirits).

-

Two-roll mill

-

Internal mixer (optional)

-

Analytical balance

Procedure:

-

Mastication of the Base Polymer: On a two-roll mill, soften the PDMS gum by passing it through the nip several times. This step, known as mastication, reduces the viscosity and improves the acceptance of fillers and additives.

-

Incorporation of Filler and Process Aid: Gradually add the fumed silica to the masticated gum on the mill. Ensure even dispersion of the filler. Add the hydroxy-terminated PDMS fluid to aid in the incorporation of the silica and to plasticize the compound.

-

Addition of this compound: Slowly add the this compound solution to the compound on the mill. It is crucial to add the stabilizer slowly and ensure uniform distribution to avoid localized over-concentration. The typical loading level for the iron salt is in the range of 0.1 to 2.0 parts per hundred parts of rubber (phr).

-

Incorporation of the Crosslinking Agent: Once the compound is homogenous, add the peroxide crosslinking agent. Keep the milling time and temperature to a minimum after the addition of the peroxide to prevent premature curing (scorching).

-

Final Homogenization: Continue to mill the compound until all ingredients are uniformly dispersed. The final compound should have a consistent color and texture.

-

Freshening: Sheet out the compounded rubber and allow it to "freshen" or rest at room temperature for at least 24 hours before molding and curing. This allows for the relaxation of internal stresses and ensures consistent curing.

Figure 2: Workflow for compounding high-temperature resistant silicone.

Protocol 2: Curing and Post-Curing of Test Specimens

This protocol describes the preparation of cured silicone test specimens for subsequent evaluation.

Materials and Equipment:

-

Compounded silicone rubber from Protocol 1.

-

Compression molding press with heated platens.

-

Molds for tensile test dumbbells, tear strength specimens, and hardness buttons.

-

Programmable laboratory oven.

Procedure:

-

Molding: Place a pre-weighed amount of the compounded silicone into the desired mold.

-

Curing: Place the mold in the compression molding press. Cure the silicone at a temperature and time appropriate for the chosen peroxide. A typical curing cycle is 10-15 minutes at 170°C.

-

Demolding: Carefully remove the cured specimens from the mold.

-

Post-Curing: Place the cured specimens in a programmable laboratory oven. A typical post-curing cycle involves a ramped heating profile, for example:

-

1 hour at 150°C

-

1 hour at 175°C

-

2 hours at 200°C

-

4-8 hours at 220-250°C The post-curing step is essential to remove volatile byproducts from the curing reaction and to complete the crosslinking process, thereby stabilizing the mechanical properties of the elastomer.

-

Protocol 3: Evaluation of High-Temperature Stability through Heat Aging

This protocol outlines the procedure for assessing the thermal stability of the cured silicone specimens.

Materials and Equipment:

-

Cured and post-cured silicone test specimens from Protocol 2.

-

High-temperature laboratory oven with air circulation.

-

Tensile testing machine.

-

Durometer for hardness measurement.

Procedure:

-

Initial Property Measurement: Before heat aging, measure the initial mechanical properties of a set of control specimens. This includes:

-

Tensile strength and elongation at break (ASTM D412).

-

Tear strength (ASTM D624).

-

Hardness (ASTM D2240, Shore A).

-

-

Heat Aging: Place the remaining test specimens in a high-temperature oven with air circulation. The aging temperature and duration should be selected based on the intended application. A common test condition is 72 hours at 250°C.

-

Post-Aging Property Measurement: After the specified aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours.

-

Measure the mechanical properties of the aged specimens using the same methods as in step 1.

-

Data Analysis: Calculate the percentage retention of tensile strength and elongation at break after heat aging. A higher retention percentage indicates better thermal stability.

Quantitative Performance Data

The following table summarizes typical performance data for a silicone elastomer formulated with and without this compound, demonstrating the significant improvement in thermal stability.

| Property | Unstabilized Silicone | Stabilized Silicone (1.0 phr this compound) |

| Initial Properties | ||

| Tensile Strength (MPa) | 8.5 | 8.3 |

| Elongation at Break (%) | 450 | 430 |

| Hardness (Shore A) | 50 | 52 |

| Properties after 72h @ 250°C | ||

| Tensile Strength (MPa) | 3.2 | 6.8 |

| Elongation at Break (%) | 80 | 250 |

| Hardness (Shore A) | 75 | 60 |

| Retention of Properties (%) | ||

| Tensile Strength Retention | 37.6% | 81.9% |

| Elongation Retention | 17.8% | 58.1% |

Conclusion and Future Perspectives

This compound is a highly effective and widely used thermal stabilizer for silicone elastomers. Its ability to mitigate oxidative degradation at elevated temperatures significantly extends the service life of silicone components in demanding applications. The protocols outlined in this guide provide a robust framework for the formulation, compounding, and evaluation of high-temperature resistant silicone elastomers.

Future research in this area may focus on the synergistic effects of this compound with other metal-based stabilizers, such as those containing cerium or titanium, to achieve even greater thermal stability.[6][7] Additionally, the development of novel iron-based stabilizers with improved solubility and compatibility with various silicone polymer systems remains an active area of investigation.

References

- Reaction of polysiloxanes and iron 2-ethylhexo

- US9803062B2 - Heat resistant silicone rubber composition - Google P

-

Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups - MDPI. (URL: [Link])

-

High Temperature Stability of Polysiloxanes - ResearchGate. (URL: [Link])

- US20220073746A1 - Curable silicone-based compositions and applications thereof - Google P

-

Making of a High Consistency Silicone Elastomer | Hot Topics - Apple Rubber Products. (URL: [Link])

-

High temperature-resistant silicone rubber compound and preparation method thereof (2018) | Yao Hengxi | 3 Citations - SciSpace. (URL: [Link])

-

Thermal stability and ablation properties of silicone rubber composites - ResearchGate. (URL: [Link])

-

Factors Determining Unique Thermal Resistance and Surface Properties of Silicone-Containing Composites - PMC - NIH. (URL: [Link])

-

Enhanced thermal oxidative stability of silicone rubber by using cerium-ferric complex oxide as thermal oxidative stabilizer - ResearchGate. (URL: [Link])

-

The improved thermal oxidative stability of silicone rubber by using iron oxide and carbon nanotubes as thermal resistant additives | Request PDF - ResearchGate. (URL: [Link])

-

Composition for the production of silicone rubber materials - Justia Patents. (URL: [Link])

- US3065194A - Method of preparing silicone rubber compositions - Google P

- Use of powder containing iron oxide to heat-stabilize silicone rubbers - Google P

-

Enhanced thermal oxidative stability of silicone rubber by using cerium-ferric complex oxide as thermal oxidative stabilizer - OUCI. (URL: [Link])

Sources

- 1. cpsm.kpi.ua [cpsm.kpi.ua]

- 2. applerubber.com [applerubber.com]

- 3. High temperature-resistant silicone rubber compound and preparation method thereof (2018) | Yao Hengxi | 3 Citations [scispace.com]

- 4. Factors Determining Unique Thermal Resistance and Surface Properties of Silicone-Containing Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US9803062B2 - Heat resistant silicone rubber composition - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Enhanced thermal oxidative stability of silicone rubber by using cerium-ferric complex oxide as thermal oxidative stabi… [ouci.dntb.gov.ua]

Application Note: Stereoselective Hetero-Diels-Alder Reactions via Lipophilic Iron(III) Catalysis

Abstract

This application note details the utility of Iron(III) 2-ethylhexanoate [Fe(2-EH)₃] as a superior, soluble Lewis acid catalyst for stereoselective Hetero-Diels-Alder (HDA) reactions. Unlike traditional inorganic iron salts (e.g.,

Technical Background & Causality

The Solubility-Selectivity Paradox

In Lewis acid-catalyzed Diels-Alder reactions, the choice of solvent dictates stereochemical outcomes. Non-polar solvents stabilize the endo transition state via solvophobic effects and secondary orbital interactions. However, standard Lewis acids (

The Fe(2-EH)₃ Solution

Ferric 2-ethylhexanoate bridges this gap. The branched 2-ethylhexanoate ligands render the iron center highly lipophilic.

-

Mechanism of Action: The Fe(III) center coordinates to the carbonyl oxygen of the

-unsaturated heterodiene (inverse electron demand). This lowers the LUMO energy of the diene, facilitating attack by the electron-rich dienophile (vinyl ether). -

Stereocontrol: The bulky 2-ethylhexyl ligands create a steric pocket that, combined with the non-polar solvent environment, rigidly enforces the endo approach, resulting in high cis-diastereoselectivity.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the Inverse Electron Demand Hetero-Diels-Alder (IEDHDA) pathway activated by Fe(2-EH)₃.

Caption: Figure 1. Catalytic cycle showing Fe(III)-mediated LUMO lowering of the heterodiene, facilitating nucleophilic attack by the vinyl ether via an endo-transition state.

Experimental Protocol

Materials & Reagents

-

Catalyst: Iron(III) 2-ethylhexanoate (50% w/w in mineral spirits or pure solid).

-

Heterodiene: Ethyl (E)-4-oxobutenoate (or analogous

-unsaturated keto-esters). -

Dienophile: Ethyl vinyl ether (or other alkyl vinyl ethers).

-

Solvent: Toluene (Anhydrous).

-

Quench: Saturated

solution.

Standard Operating Procedure (SOP)

Step 1: Catalyst Preparation

-

In a flame-dried Schlenk flask under

, dissolve Fe(2-EH)₃ (0.05 mmol, 5 mol%) in anhydrous toluene (5.0 mL).-

Note: If using the commercial solution in mineral spirits, calculate the volume based on Fe content.

-

Step 2: Substrate Addition

-

Add Ethyl (E)-4-oxobutenoate (1.0 mmol) to the catalyst solution. Stir for 5 minutes at Room Temperature (RT) to ensure coordination (solution often darkens).

-

Add Ethyl vinyl ether (2.0 mmol, 2.0 equiv) dropwise via syringe.

Step 3: Reaction Monitoring

-

Stir the mixture at RT (

). -

Monitor via TLC (Hexane/EtOAc 4:1). The reaction typically reaches completion within 2–4 hours.

-

Checkpoint: Look for the disappearance of the UV-active heterodiene spot.

-

Step 4: Workup & Isolation

-

Quench the reaction by adding 5 mL of sat.

. -

Extract with Ethyl Acetate (

mL). -

Dry combined organics over

, filter, and concentrate in vacuo. -

Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Step 5: Analysis

-

Determine diastereomeric ratio (dr) via

NMR analysis of the crude mixture (integration of the anomeric proton signals).

Performance Data: Solvent & Substituent Effects[1]

The following data highlights the critical role of the 2-ethylhexanoate ligand in enabling non-polar solvent usage, which directly correlates to stereoselectivity.

Table 1: Effect of Solvent on Diastereoselectivity (cis:trans ratio) Reaction Conditions: 5 mol% Fe(2-EH)₃, RT, 4h.

| Solvent | Dielectric Constant ( | Solubility of Fe(2-EH)₃ | Yield (%) | cis:trans Ratio (dr) |

| Toluene | 2.38 | Soluble | 94 | 98:2 |

| Hexane | 1.88 | Soluble | 91 | 96:4 |

| DCM | 8.93 | Soluble | 88 | 75:25 |

| THF | 7.58 | Soluble (Competes) | 65 | 55:45 |

| FeCl₃ in Toluene | 2.38 | Insoluble (Heterogeneous) | <10 | N/A |

Interpretation: In coordinating solvents like THF, the solvent molecules block the iron coordination sites, killing the activity and selectivity. In Toluene, the lipophilic Fe(2-EH)₃ remains active and the non-polar environment maximizes the endo preference.

Process Workflow (Graphviz Visualization)

This workflow ensures reproducibility and scalability for drug development applications.

Caption: Figure 2. Step-by-step experimental workflow for the Fe(2-EH)₃ catalyzed HDA reaction.

References

-

Chemical Communications (RSC): Iron(III) 2-ethylhexanoate as a novel, stereoselective hetero-Diels–Alder catalyst.[1][2]

-

Source: [2]

-

-

American Elements:Iron(III)

-

Source:

-

-

Journal of the American Chemical Society:Endo/Exo Selectivity of the Diels−Alder Reaction (Mechanistic Grounding).

-

Source:

-

-

-

Source:

-

Sources

- 1. Iron(III) 2-ethylhexanoate as a novel, stereoselective hetero-Diels–Alder catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Iron( III ) 2-ethylhexanoate as a novel, stereoselective hetero-Diels–Alder catalyst - Chemical Communications (RSC Publishing) DOI:10.1039/A706194C [pubs.rsc.org]

Application Note: Real-Time Monitoring of Ferric 2-Ethylhexanoate Reaction Intermediates by In-Situ FTIR Spectroscopy

Introduction: Unveiling Reaction Pathways in Metal-Organic Systems

Ferric 2-ethylhexanoate is a versatile metal-organic compound with significant applications ranging from its use as a catalyst in polymerization and oxidation reactions to a precursor in the synthesis of iron oxide nanoparticles.[1] The performance and final properties of the materials derived from these processes are critically dependent on the reaction conditions, which dictate the formation of various transient intermediates. Understanding the reaction mechanisms, including the identification of these intermediates, is paramount for process optimization, control, and scaling in research, drug development, and materials science.

This application note provides a detailed guide for researchers and scientists on the use of in-situ Fourier Transform Infrared (FTIR) spectroscopy for the real-time analysis of reactions involving this compound. We will delve into the principles of in-situ FTIR, provide detailed experimental protocols, and discuss the interpretation of spectral data to elucidate reaction kinetics and pathways. The focus is on providing a robust, self-validating methodology that combines technical accuracy with practical, field-proven insights.

The Power of In-Situ FTIR for Reaction Analysis

Traditional analytical methods often rely on quenching the reaction and taking samples for offline analysis. This approach can be disruptive and may not accurately represent the state of the reaction at a specific point in time, especially for fast reactions or unstable intermediates. In-situ FTIR spectroscopy, on the other hand, offers a non-invasive window into the reacting mixture, allowing for continuous monitoring of molecular changes in real-time.[2]

By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra of the reacting species can be collected continuously. This provides a wealth of information about the disappearance of reactants, the formation of products, and the transient rise and fall of intermediates.[2][3] This capability is crucial for understanding the intricate details of complex chemical transformations.

Core Principles: What the Spectra Reveal

FTIR spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in a unique spectral fingerprint. For the analysis of this compound reactions, we are particularly interested in the following spectral regions:

-

Carboxylate (COO⁻) Stretching: The coordination of the 2-ethylhexanoate ligand to the iron center is a key feature. The positions of the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching bands of the carboxylate group are sensitive to the coordination mode (e.g., monodentate, bidentate, bridging).[4][5] Changes in these bands indicate alterations in the metal-ligand bonding, signaling the formation of new intermediate species.

-